molecular formula C10H15NO B14841594 2-(Dimethylamino)-3-ethylphenol

2-(Dimethylamino)-3-ethylphenol

Cat. No.: B14841594
M. Wt: 165.23 g/mol
InChI Key: RDDBDINELCBKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-3-ethylphenol is an organic compound characterized by the presence of a dimethylamino group and an ethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-ethylphenol typically involves the alkylation of 3-ethylphenol with dimethylamine. This reaction can be carried out under basic conditions using a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually performed in a solvent like ethanol or methanol to facilitate the mixing of reactants and improve the yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-3-ethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted phenols and amines.

Scientific Research Applications

2-(Dimethylamino)-3-ethylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-ethylphenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenol group can participate in redox reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl methacrylate
  • 4-Dimethylaminopyridine
  • Dimethylaniline

Uniqueness

2-(Dimethylamino)-3-ethylphenol is unique due to the presence of both a dimethylamino group and an ethyl group on the phenol ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets and diverse applications in various fields.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(dimethylamino)-3-ethylphenol

InChI

InChI=1S/C10H15NO/c1-4-8-6-5-7-9(12)10(8)11(2)3/h5-7,12H,4H2,1-3H3

InChI Key

RDDBDINELCBKME-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.